molecular formula C17H15F3N4O B11456718 5-[(phenylamino)methyl]-2-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3H-1,2,4-triazol-3-one

5-[(phenylamino)methyl]-2-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3H-1,2,4-triazol-3-one

Cat. No.: B11456718
M. Wt: 348.32 g/mol
InChI Key: CYFFLDNDEWPXJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(PHENYLAMINO)METHYL]-2-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-2,3-DIHYDRO-1H-1,2,4-TRIAZOL-3-ONE is a complex organic compound that belongs to the class of triazoles Triazoles are five-membered heterocycles containing three nitrogen atoms and two carbon atoms

Preparation Methods

The synthesis of 5-[(PHENYLAMINO)METHYL]-2-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-2,3-DIHYDRO-1H-1,2,4-TRIAZOL-3-ONE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the triazole ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the phenylamino group: This step often involves a nucleophilic substitution reaction where an amine group is introduced to the triazole ring.

    Addition of the trifluoromethylphenyl group: This step can be accomplished through a Friedel-Crafts alkylation reaction, where the trifluoromethylphenyl group is attached to the triazole ring.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

5-[(PHENYLAMINO)METHYL]-2-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-2,3-DIHYDRO-1H-1,2,4-TRIAZOL-3-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-[(PHENYLAMINO)METHYL]-2-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-2,3-DIHYDRO-1H-1,2,4-TRIAZOL-3-ONE has a wide range of scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its ability to interact with various biological targets. It has shown promise in the development of antiviral, anticancer, and antimicrobial drugs.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of advanced materials, such as polymers and coatings with specific properties.

    Biological Research: The compound is used in studies to understand its effects on biological systems, including its interactions with enzymes and receptors.

Mechanism of Action

The mechanism of action of 5-[(PHENYLAMINO)METHYL]-2-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-2,3-DIHYDRO-1H-1,2,4-TRIAZOL-3-ONE involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites on enzymes, inhibiting their activity or altering their function. It may also interact with receptors on cell surfaces, triggering signaling pathways that lead to various biological effects.

Comparison with Similar Compounds

Similar compounds to 5-[(PHENYLAMINO)METHYL]-2-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-2,3-DIHYDRO-1H-1,2,4-TRIAZOL-3-ONE include other triazole derivatives such as:

    1,2,3-Triazole: Another triazole isomer with different nitrogen atom positions.

    1,2,4-Triazole: A triazole isomer with a similar structure but different functional groups.

    Benzotriazole: A triazole derivative with a fused benzene ring.

The uniqueness of 5-[(PHENYLAMINO)METHYL]-2-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-2,3-DIHYDRO-1H-1,2,4-TRIAZOL-3-ONE lies in its specific substitution pattern and the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C17H15F3N4O

Molecular Weight

348.32 g/mol

IUPAC Name

5-(anilinomethyl)-2-[[3-(trifluoromethyl)phenyl]methyl]-4H-1,2,4-triazol-3-one

InChI

InChI=1S/C17H15F3N4O/c18-17(19,20)13-6-4-5-12(9-13)11-24-16(25)22-15(23-24)10-21-14-7-2-1-3-8-14/h1-9,21H,10-11H2,(H,22,23,25)

InChI Key

CYFFLDNDEWPXJY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NCC2=NN(C(=O)N2)CC3=CC(=CC=C3)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.